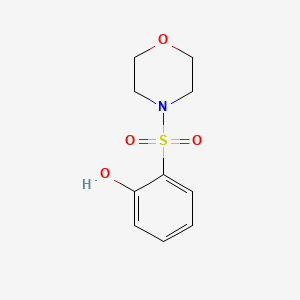

2-(Morpholine-4-sulfonyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c12-9-3-1-2-4-10(9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWYLZSHCBANQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 2 Morpholine 4 Sulfonyl Phenol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(morpholine-4-sulfonyl)phenol suggests several possible disconnections. The most logical primary disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide, leading to morpholine (B109124) and 2-hydroxyphenylsulfonyl chloride. A second key disconnection can be made at the carbon-sulfur (C-S) bond of the phenylsulfonyl moiety, which points to catechol (1,2-dihydroxybenzene) as a potential starting material.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the S-N bond suggests a convergent synthesis where a pre-formed 2-hydroxyphenylsulfonyl chloride is reacted with morpholine.

Pathway B: Disconnection of the C-S bond suggests a more linear approach starting from a protected catechol, followed by sulfonation, activation to a sulfonyl chloride, and subsequent reaction with morpholine before deprotection.

Development and Optimization of Synthetic Routes to 2-(Morpholine-4-sulfonyl)phenol

The synthesis of 2-(morpholine-4-sulfonyl)phenol can be achieved through various methodologies, each with its own set of advantages and challenges.

Multi-step Organic Synthesis Sequences

A common and reliable method for the synthesis of aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine. In the context of 2-(morpholine-4-sulfonyl)phenol, this translates to the reaction of 2-hydroxyphenylsulfonyl chloride with morpholine.

A plausible multi-step synthesis is outlined below:

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions during the subsequent sulfonation and chlorination steps, the hydroxyl group of phenol (B47542) is first protected. A common protecting group for phenols is the benzyl (B1604629) group, introduced by reacting phenol with benzyl bromide in the presence of a base like potassium carbonate.

Sulfonation: The protected phenol is then sulfonated at the ortho position. This can be achieved using chlorosulfonic acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the formation of the desired ortho-isomer.

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. Thionyl chloride or phosphorus pentachloride are commonly used reagents for this transformation.

Reaction with Morpholine: The 2-(benzyloxy)phenylsulfonyl chloride is then reacted with morpholine in the presence of a base, such as triethylamine (B128534) or pyridine, to form the sulfonamide.

Deprotection: Finally, the benzyl protecting group is removed to yield the target compound, 2-(morpholine-4-sulfonyl)phenol. This is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).

| Step | Reactants | Reagents | Product |

| 1 | Phenol, Benzyl bromide | K₂CO₃, Acetone | 2-(Benzyloxy)benzene |

| 2 | 2-(Benzyloxy)benzene | Chlorosulfonic acid | 2-(Benzyloxy)benzenesulfonic acid |

| 3 | 2-(Benzyloxy)benzenesulfonic acid | Thionyl chloride | 2-(Benzyloxy)phenylsulfonyl chloride |

| 4 | 2-(Benzyloxy)phenylsulfonyl chloride, Morpholine | Triethylamine, Dichloromethane | 4-(2-(Benzyloxy)phenylsulfonyl)morpholine |

| 5 | 4-(2-(Benzyloxy)phenylsulfonyl)morpholine | H₂, Pd/C | 2-(Morpholine-4-sulfonyl)phenol |

Sustainable and Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic routes for compounds like 2-(morpholine-4-sulfonyl)phenol focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

One green approach involves the direct sulfonylation of phenols using a sulfonylating agent in a recyclable solvent or under solvent-free conditions. For instance, the use of a solid acid catalyst could facilitate the regioselective sulfonation of phenol, avoiding the use of corrosive chlorosulfonic acid.

Another sustainable strategy is the use of catalytic methods that proceed with high atom economy. For example, a one-pot synthesis where the sulfonation and subsequent amidation are carried out in a single reaction vessel would significantly reduce waste and purification steps.

| Green Chemistry Principle | Application in the Synthesis of 2-(Morpholine-4-sulfonyl)phenol |

| Atom Economy | One-pot synthesis to minimize byproducts. |

| Use of Safer Solvents | Replacement of chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. |

| Use of Renewable Feedstocks | Investigating the use of lignin-derived phenols as starting materials. rsc.org |

| Catalysis | Employing reusable solid acid catalysts for sulfonation. |

Catalytic Strategies for Efficient Bond Formation

Catalytic methods offer a powerful tool for the efficient and selective formation of the key bonds in 2-(morpholine-4-sulfonyl)phenol.

The formation of the sulfonamide bond can be catalyzed by various transition metals. For example, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromophenol) and a sulfonamide precursor could be a viable route.

Recent research has also explored the use of nanocatalysts for the synthesis of sulfonamides. For instance, palladium acetate (B1210297) supported on magnetic nanoparticles has been shown to be an efficient and recyclable catalyst for the reaction of amines with thiols to form sulfonamides. This approach could potentially be adapted for the synthesis of 2-(morpholine-4-sulfonyl)phenol.

Design and Synthesis of Derivatives and Analogues of 2-(Morpholine-4-sulfonyl)phenol

The design and synthesis of derivatives and analogues of 2-(morpholine-4-sulfonyl)phenol can be guided by the desire to modulate its physicochemical properties and biological activity.

Structure-based Design Principles for Chemical Modifications

Structure-based design principles can be employed to systematically modify the structure of 2-(morpholine-4-sulfonyl)phenol. This involves considering the role of each structural component: the phenol ring, the morpholine ring, and the sulfonamide linker.

Modification of the Morpholine Ring: The morpholine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or piperazine, to explore the impact of ring size and the presence of additional heteroatoms.

Modification of the Sulfonamide Linker: The sulfonamide linker is generally robust, but its replacement with other linking groups, such as an amide or a reversed sulfonamide, could lead to analogues with different conformational preferences.

Exploration of Functional Group Interconversions and Diversification

The chemical reactivity of 2-(Morpholine-4-sulfonyl)phenol is primarily centered around the phenolic hydroxyl group and the aromatic ring. These functionalities allow for a variety of functional group interconversions, providing pathways to a diverse range of derivatives. The electron-withdrawing nature of the morpholine-4-sulfonyl group influences the reactivity of the phenol ring, directing electrophilic substitutions and affecting the nucleophilicity of the hydroxyl group.

Reactions of the Phenolic Hydroxyl Group:

The hydroxyl group of 2-(Morpholine-4-sulfonyl)phenol can undergo several key transformations, including acylation and etherification, to yield a variety of derivatives.

Acylation: The reaction of phenols with acylating agents such as acyl chlorides or anhydrides can lead to the formation of either C-acylated (aryl ketones) or O-acylated (esters) products. ucalgary.ca O-acylation is a nucleophilic acyl substitution that typically proceeds under kinetic control. ucalgary.ca The acylation of phenol with various cyclic and acyclic anhydrides has been studied, often yielding phenyl acetate as a major product, which can be influenced by the reaction of the anhydride (B1165640) with the solvent. nih.gov While specific studies on 2-(Morpholine-4-sulfonyl)phenol are not detailed in the provided information, the general principles of phenol acylation suggest that it would readily react to form the corresponding ester derivatives.

Etherification (Alkylation): The synthesis of ethers from phenols is a common functional group interconversion. organic-chemistry.org This can be achieved through various methods, including reaction with alkyl halides or other alkylating agents. google.comgoogle.com A two-step etherification process for phenolic oils with methanol (B129727) has been developed, highlighting the complexities and potential strategies for such transformations. rsc.org These general methodologies for phenol etherification are applicable to 2-(Morpholine-4-sulfonyl)phenol for the synthesis of a range of aryl ether derivatives.

Reactions of the Aromatic Ring:

The aromatic ring of 2-(Morpholine-4-sulfonyl)phenol is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl (ortho-, para-directing) and the morpholine-4-sulfonyl groups will influence the regioselectivity of these reactions.

Nitration: The nitration of phenols is a well-established reaction, typically carried out with nitric acid under various conditions. stackexchange.comyoutube.comquora.com The reaction of phenols with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols. quora.com More controlled and milder nitration conditions for phenols have been developed using reagents like magnesium bisulfate or sodium bisulfate in the presence of sodium nitrate (B79036) and wet silica. nih.govresearchgate.net These methods offer a pathway to introduce a nitro group onto the aromatic ring of 2-(Morpholine-4-sulfonyl)phenol.

Halogenation: The halogenation of phenols, particularly bromination, can be controlled to produce mono-, di-, or tri-halogenated products depending on the reaction conditions. beilstein-journals.orgyoutube.comyoutube.com Reactions in solvents of low polarity tend to favor monohalogenation. youtube.com Mechanochemical methods using N-halosuccinimides have also been developed for the regioselective halogenation of phenols. beilstein-journals.org These techniques could be employed for the selective halogenation of the 2-(Morpholine-4-sulfonyl)phenol ring system.

Alkylation: The Friedel-Crafts alkylation of phenols with agents like tert-butyl alcohol or olefins is a significant industrial process for producing alkylated phenols. quora.comresearchgate.net The use of various catalysts, including sulfuric acid and aluminum phenoxide, has been explored to control the selectivity of these reactions. quora.comppor.azgoogle.comresearchgate.net

While the general reactivity of phenols provides a strong indication of the potential functional group interconversions and diversification strategies for 2-(Morpholine-4-sulfonyl)phenol, detailed research findings and specific data for this compound are not available in the provided search results. The following table summarizes the potential transformations based on the general reactivity of phenols.

| Transformation | Reagent/Conditions | Potential Product(s) |

| O-Acylation | Acyl chloride or anhydride | 2-(Morpholine-4-sulfonyl)phenyl ester |

| O-Etherification | Alkyl halide, base | 2-(Morpholine-4-sulfonyl)phenyl ether |

| Nitration | Dilute HNO₃ or Mg(HSO₄)₂/NaNO₃/wet SiO₂ | Nitro-2-(morpholine-4-sulfonyl)phenol |

| Halogenation | Br₂ in low polarity solvent or N-halosuccinimide | Halo-2-(morpholine-4-sulfonyl)phenol |

| Friedel-Crafts Alkylation | Alkene or alcohol, acid catalyst | Alkyl-2-(morpholine-4-sulfonyl)phenol |

Further experimental investigation is required to fully explore the scope and limitations of these transformations for the diversification of 2-(Morpholine-4-sulfonyl)phenol and to characterize the resulting derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Morpholine 4 Sulfonyl Phenol

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. uol.denih.gov This technique provides exact atomic coordinates, which can be used to calculate bond lengths, bond angles, and torsional angles with a high degree of precision.

Analysis of Crystal Packing and Intermolecular Interactions

A crystallographic study of 2-(Morpholine-4-sulfonyl)phenol would reveal how the molecules are arranged within a unit cell of a crystal. Key insights would include the identification of intermolecular forces that stabilize the crystal lattice, such as hydrogen bonding from the phenolic hydroxyl group to the oxygen or nitrogen atoms of a neighboring morpholine (B109124) ring or the sulfonyl oxygen atoms. Van der Waals forces and potential π-π stacking interactions between the phenyl rings would also be characterized. Currently, there are no published reports containing the crystal structure or detailing these interactions for 2-(Morpholine-4-sulfonyl)phenol.

Conformational Analysis of the Sulfonyl and Morpholine Moieties

The solid-state conformation of the molecule would be unequivocally established through X-ray diffraction. This includes the geometry of the sulfonyl group and the conformation of the six-membered morpholine ring, which typically adopts a stable chair conformation. acs.org The analysis would also define the relative orientation of the phenol (B47542) ring with respect to the morpholine-sulfonyl group. Such specific conformational data for 2-(Morpholine-4-sulfonyl)phenol has not been reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment

NMR spectroscopy is an essential tool for elucidating the structure of a molecule in solution, providing information on the chemical environment of magnetically active nuclei. organicchemistrydata.orgdocbrown.info

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

A complete structural assignment in solution requires a suite of NMR experiments. While ¹H and ¹³C NMR spectra are standard characterization data, a comprehensive study as outlined below has not been published for 2-(Morpholine-4-sulfonyl)phenol.

1D NMR (¹H, ¹³C, ¹⁵N): A ¹H NMR spectrum would show the chemical shifts and coupling constants for the protons on the aromatic and morpholine rings. A ¹³C NMR spectrum would identify all unique carbon environments. While data for analogous compounds like 4-(phenylsulfonyl)morpholine (B1295087) is available, specific data for the 2-phenol substituted version is not. nih.gov ¹⁵N NMR would provide the chemical shift for the morpholine nitrogen.

2D NMR:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, within the aromatic ring and the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the various molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

A detailed table of expected NMR shifts could be hypothesized based on known substituent effects, but experimentally derived and assigned data is not available in the literature.

Investigation of Conformational Dynamics and Exchange Processes in Solution

Variable-temperature NMR studies could be employed to investigate dynamic processes, such as the potential for restricted rotation around the S-N or S-C bonds, or the chair-to-chair interconversion of the morpholine ring. These studies would provide information on the energy barriers associated with these conformational changes. No such dynamic NMR studies for 2-(Morpholine-4-sulfonyl)phenol have been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For 2-(Morpholine-4-sulfonyl)phenol, with a chemical formula of C₁₀H₁₃NO₄S, HRMS would be used to confirm this composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. Analyzing the resulting fragment ions would help to elucidate the molecule's structure and connectivity. Expected fragmentation pathways might include:

Loss of the morpholine moiety.

Cleavage at the sulfonyl group (loss of SO₂).

Fissions within the morpholine ring.

While a commercial supplier might provide a nominal mass, a detailed study of the fragmentation pathways of 2-(Morpholine-4-sulfonyl)phenol has not been published, and therefore, a data table of its characteristic fragments cannot be compiled from existing research.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is an indispensable tool for identifying functional groups and probing the conformational landscape of a molecule. The FT-IR and Raman spectra of 2-(Morpholine-4-sulfonyl)phenol are expected to exhibit characteristic bands corresponding to its constituent parts: the phenol ring, the morpholine ring, and the sulfonyl group.

The analysis of the vibrational spectra can be informed by studies on analogous compounds, such as 4-(benzenesulfonyl)-morpholine scielo.org.mx. In such systems, the vibrational modes of the morpholine and sulfonyl groups are well-characterized. The morpholine ring, which typically adopts a chair conformation, displays characteristic C-H stretching, scissoring, twisting, and wagging vibrations. The sulfonyl group (SO₂) gives rise to strong and distinct asymmetric and symmetric stretching vibrations.

Key Vibrational Modes of 2-(Morpholine-4-sulfonyl)phenol:

Phenolic Group: The O-H stretching vibration of the phenolic hydroxyl group is anticipated to appear as a broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C-O stretching vibration will likely be observed around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, will appear in the 750-900 cm⁻¹ region.

Sulfonyl Group: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are predicted in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively nih.gov. These are typically intense and sharp peaks in both FT-IR and Raman spectra.

Morpholine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected in the 2850-2970 cm⁻¹ region. The C-O-C stretching of the ether linkage within the morpholine ring will likely produce a noticeable band around 1115 cm⁻¹. The C-N stretching vibrations are also anticipated in the fingerprint region.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes that are weak in FT-IR may be strong in Raman and vice-versa, governed by the principles of molecular symmetry and polarizability changes.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for 2-(Morpholine-4-sulfonyl)phenol

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3200-3600 (broad) | Weak | Medium to Strong (IR) |

| Phenol | Aromatic C-H Stretch | 3000-3100 | Strong | Medium (IR), Strong (Raman) |

| Phenol | C=C Aromatic Stretch | 1450-1600 | Medium | Medium to Strong |

| Phenol | C-O Stretch | 1200-1260 | Medium | Strong (IR) |

| Sulfonyl | S=O Asymmetric Stretch | 1330-1370 | Strong | Strong |

| Sulfonyl | S=O Symmetric Stretch | 1140-1180 | Strong | Strong |

| Morpholine | C-H Stretch | 2850-2970 | Medium | Medium to Strong |

| Morpholine | C-O-C Stretch | ~1115 | Medium | Medium (IR) |

| Morpholine | C-N Stretch | 1000-1200 | Weak | Weak to Medium |

Note: The predicted frequencies are based on characteristic group frequencies and data from analogous compounds. Experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible and fluorescence spectroscopy are powerful techniques to investigate the electronic transitions and photophysical properties of molecules. The electronic spectrum of 2-(Morpholine-4-sulfonyl)phenol is primarily determined by the phenolic chromophore.

UV-Visible Absorption Spectroscopy:

Phenol itself exhibits two main absorption bands in the ultraviolet region, originating from π → π* transitions of the benzene (B151609) ring. The primary band (E2-band) appears around 210 nm, and a secondary band (B-band) is observed around 270 nm researchgate.net. The presence of the morpholine-4-sulfonyl substituent at the ortho position is expected to influence the position and intensity of these bands. The sulfonyl group, being electron-withdrawing, and the morpholine nitrogen, capable of n → π* transitions, can modulate the electronic structure of the phenol ring.

The position of the absorption maxima can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can lead to shifts in the absorption bands.

Interactive Data Table: Expected UV-Vis Absorption Data for 2-(Morpholine-4-sulfonyl)phenol

| Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π* (Primary) | ~210-230 | >10,000 | Non-polar |

| π → π* (Secondary) | ~270-290 | 1,000-5,000 | Non-polar |

| n → π* | ~300-330 | <1,000 | Non-polar |

Note: These are estimated values based on phenol and substituted benzene derivatives. Actual experimental values may differ.

Fluorescence Spectroscopy:

While phenol itself is weakly fluorescent, its emission properties can be significantly altered by substituents. The fluorescence of 2-(Morpholine-4-sulfonyl)phenol would involve excitation to an excited singlet state (S₁) followed by radiative decay to the ground state (S₀).

The morpholine-4-sulfonyl group can influence the fluorescence in several ways. The nitrogen atom of the morpholine ring possesses a lone pair of electrons, which can participate in photoinduced electron transfer (PET), a process that often leads to fluorescence quenching. The efficiency of PET is dependent on the orientation of the lone pair with respect to the aromatic π-system and the energy levels of the involved orbitals nih.govacs.org.

The fluorescence emission wavelength and quantum yield are expected to be sensitive to the solvent environment and pH. Protonation of the morpholine nitrogen or deprotonation of the phenolic hydroxyl group would significantly alter the electronic structure and, consequently, the fluorescence properties. For instance, some morpholine-containing compounds exhibit enhanced fluorescence upon protonation, which inhibits the PET process researchgate.net.

Interactive Data Table: Hypothetical Fluorescence Properties of 2-(Morpholine-4-sulfonyl)phenol

| Parameter | Hypothetical Value | Conditions |

| Excitation Wavelength (λex, nm) | ~280 | In a non-polar solvent |

| Emission Wavelength (λem, nm) | ~310-350 | In a non-polar solvent |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Dependent on PET efficiency |

| Fluorescence Lifetime (τ, ns) | 1-5 | Dependent on non-radiative decay rates |

Note: These values are hypothetical and serve to illustrate the expected photophysical behavior. Experimental determination is necessary for accurate characterization.

Computational and Theoretical Investigations of 2 Morpholine 4 Sulfonyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine molecular structure, reactivity, and spectroscopic characteristics. For a molecule like 2-(Morpholine-4-sulfonyl)phenol, these calculations would offer a deep understanding of its behavior.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

The electronic structure of a molecule dictates its chemical behavior. Through DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), the energies and shapes of the molecular orbitals can be determined. bohrium.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. bohrium.com

For sulfonamide derivatives, studies have shown that the HOMO is often localized on the electron-rich aromatic portions of the molecule, while the LUMO can be distributed across the sulfonyl group and adjacent rings. bohrium.com This distribution is crucial for understanding potential sites of interaction.

Illustrative Frontier Orbital Data for a Related Sulfonamide

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This data is for an illustrative sulfonamide compound and not 2-(Morpholine-4-sulfonyl)phenol. It serves to exemplify the type of information generated by these calculations. |

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are indicative of sites prone to electrophilic attack. For 2-(Morpholine-4-sulfonyl)phenol, these would likely be concentrated around the oxygen atoms of the sulfonyl group and the phenolic oxygen.

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. These areas would likely be found around the hydrogen atoms, particularly the phenolic proton.

Green regions denote neutral potential.

Mulliken charge analysis, derived from quantum calculations, provides a numerical value for the partial charge on each atom, offering a quantitative measure of the charge distribution and polarity of bonds within the molecule.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations can predict vibrational frequencies (FT-IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. bohrium.com These theoretical spectra can be compared with experimental data to validate the calculated molecular structure. Discrepancies between theoretical and experimental spectra can often be resolved by scaling the calculated frequencies to account for systematic errors in the computational methods and the influence of the molecule's environment. For morpholine (B109124) derivatives, DFT calculations have been successfully used to assign vibrational modes and interpret complex experimental spectra. chemmethod.com

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecules are not static; they are flexible and can adopt various conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to explore the conformational landscape of a molecule. cymitquimica.com

MM uses classical force fields to calculate the potential energy of different conformations, allowing for rapid screening of possible low-energy structures. cymitquimica.com For 2-(Morpholine-4-sulfonyl)phenol, this would involve exploring the rotation around the S-N and S-C bonds and the puckering of the morpholine ring. Studies on N-sulfonyl morpholines have investigated the energy barriers associated with the ring inversion of the morpholine moiety.

MD simulations provide a dynamic view of the molecule over time by solving Newton's equations of motion. researchhub.com An MD simulation would reveal how 2-(Morpholine-4-sulfonyl)phenol behaves in a specific environment, such as in a solvent or interacting with a biological macromolecule. This can provide insights into its flexibility, stability, and the time-averaged behavior of its different parts. researchhub.com

In Silico Ligand-Protein Interaction Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. chemmethod.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For 2-(Morpholine-4-sulfonyl)phenol, docking studies could be performed against various protein targets to predict its binding affinity and interaction modes. The process involves placing the ligand in the binding site of a protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. chemmethod.com Docking studies on similar sulfonamide-containing molecules have successfully identified key interactions, such as hydrogen bonds formed by the sulfonamide group with amino acid residues in the protein's active site. chemmethod.comnih.gov

Illustrative Docking Results for a Sulfonamide Inhibitor

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| FGFR2 Kinase | -6.2 | Phe492, Lys517, Asn571 |

| Note: This data is for illustrative purposes, showing typical results from docking studies of sulfonamide compounds against known protein targets. chemmethod.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of 2-(Morpholine-4-sulfonyl)phenol Derivatives

QSAR and QSPR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. bldpharm.comrefaad.com These models are expressed as mathematical equations that can be used to predict the activity or properties of new, unsynthesized compounds.

To develop a QSAR model for derivatives of 2-(Morpholine-4-sulfonyl)phenol, one would first need a dataset of these derivatives with their measured biological activities. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods like multiple linear regression or machine learning algorithms are then used to build the predictive model. medwinpublishers.comsums.ac.irbohrium.com QSAR studies on sulfonamides have been widely used to predict their inhibitory activity against enzymes like carbonic anhydrase. nih.gov

Similarly, QSPR models can predict properties like solubility, boiling point, or toxicity based on molecular structure. researchgate.netfrontiersin.org These models are valuable for assessing the drug-likeness and potential environmental impact of a series of compounds.

Mechanistic Insights into 2-(Morpholine-4-sulfonyl)phenol Remain Elusive in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, detailed mechanistic studies of the chemical compound 2-(Morpholine-4-sulfonyl)phenol in biological systems are not publicly available. As a result, a thorough and scientifically accurate article detailing its specific interactions with molecular targets and its effects on cellular pathways, as per the requested outline, cannot be generated at this time.

The morpholine and sulfonylphenol structural motifs are present in various biologically active molecules, and research has been conducted on related compounds. For instance, derivatives containing a morpholine-sulfonyl-phenyl moiety have been investigated for their potential as therapeutic agents. One such example is a GPR17 agonist that incorporates a 3-(Morpholine-4-sulfonyl)phenyl group as part of a larger, more complex structure. Similarly, the morpholino group is a key feature in some phosphatidylinositol 3-kinase (PI3K) inhibitors. However, the biological data from these studies are specific to the entire molecule and cannot be attributed solely to the 2-(Morpholine-4-sulfonyl)phenol fragment.

The CAS number for 2-(Morpholine-4-sulfonyl)phenol, 1334634-89-7, did not yield any specific biological activity data in the searched databases. This suggests that while the compound may be synthesized and used as an intermediate in the creation of more complex molecules, it has not been a primary subject of in-depth in vitro and cell-based biological research, or at least, the results of such research have not been published in accessible domains.

Consequently, critical information required to populate the requested article, such as:

Identification and validation of its molecular targets (e.g., enzymes, receptors, ion channels).

Enzyme inhibition kinetics and mechanistic studies.

Receptor binding assays and ligand-binding affinity determination.

Cell-free biochemical assays for specific biological activities.

Cell-based reporter gene assays for pathway activation or inhibition.

Intracellular localization and target engagement studies.

is currently absent from the scientific record. Without this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and a strict focus on the specified compound. Further primary research is necessary to elucidate the biological role and mechanism of action of 2-(Morpholine-4-sulfonyl)phenol.

Mechanistic Studies of 2 Morpholine 4 Sulfonyl Phenol in Biological Systems in Vitro and Cell Based Research Focus

Interaction with Macromolecules (e.g., DNA, RNA, Proteins, Lipids)

The biological effects of small molecules are often predicated on their interactions with cellular macromolecules. For 2-(Morpholine-4-sulfonyl)phenol and its analogs, these interactions are primarily with proteins, particularly enzymes, which is a characteristic feature of many sulfonamide-containing compounds. chemmethod.com

The morpholine (B109124) moiety itself can participate in various non-covalent interactions. The oxygen atom of the morpholine ring is capable of acting as a hydrogen bond acceptor, which can facilitate stable complexes with target molecules. chemmethod.com The nitrogen atom, being weakly basic, can also engage in hydrophilic interactions. sci-hub.se These interactions are crucial for the orientation of the molecule within the binding site of a protein.

The sulfonamide group is a well-established zinc-binding group in many enzyme inhibitors, notably carbonic anhydrases. It can also form hydrogen bonds, further stabilizing the ligand-protein complex. nih.gov Molecular docking studies of compounds containing a morpholine-sulfonyl moiety have illustrated these potential interactions. For instance, in a study of azo-based sulfonamides, the oxygen atoms of the sulfonamide group and the morpholine ring were predicted to form hydrogen bonds with amino acid residues in the active site of the FGFR2 kinase receptor. chemmethod.com Specifically, interactions were observed with Phenylalanine 492 and Lysine 517. chemmethod.com

While direct studies on the interaction of 2-(Morpholine-4-sulfonyl)phenol with DNA, RNA, or lipids are not extensively documented in the reviewed literature, the primary mechanism of action for this class of compounds appears to be the inhibition of specific enzymes through binding to their active sites. nih.gov The collective evidence from studies on related molecules strongly suggests that the biological activity of 2-(Morpholine-4-sulfonyl)phenol is mediated by its interactions with protein targets.

Elucidation of Structure-Activity Relationships (SAR) for In Vitro Biological Effects of 2-(Morpholine-4-sulfonyl)phenol Analogues

The systematic modification of the 2-(Morpholine-4-sulfonyl)phenol scaffold has provided valuable insights into the structure-activity relationships (SAR) that govern the in vitro biological effects of its analogues. These studies are crucial for optimizing potency and selectivity.

Research on related sulfonamide derivatives has highlighted several key structural features that influence activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the presence of the 2-hydroxyl group on the phenyl ring was found to be essential for 12-lipoxygenase (12-LOX) inhibitory activity. nih.gov Removal or protection of this hydroxyl group resulted in a complete loss of activity. nih.gov This underscores the critical role of the phenolic hydroxyl group in 2-(Morpholine-4-sulfonyl)phenol for potential biological activity.

Furthermore, substitutions on the phenyl ring can significantly impact potency. In the aforementioned study on 12-LOX inhibitors, halogen substitutions at different positions on the phenyl ring led to varied activities. nih.gov For instance, a 4-bromo or 4-chloro substitution improved activity, while 3-fluoro or 3-bromo substitutions were less effective. nih.gov

The nature of the group attached to the sulfonamide is also a critical determinant of activity. In a study on NKCC1 inhibitors, replacing a dimethylamino group with a morpholine ring resulted in substantially higher aqueous solubility while maintaining comparable inhibitory activity. nih.gov This suggests that the morpholine ring in 2-(Morpholine-4-sulfonyl)phenol contributes favorably to the compound's physicochemical properties without compromising its potential for biological interactions.

In another study focusing on tyrosinase inhibitors, a series of 4-((3,5-dichloro-2-[(halobenzyl)oxy]phenyl)sulfonyl)morpholines were synthesized. The results indicated that all synthesized compounds were potent inhibitors of tyrosinase. researchgate.net Kinetic studies revealed a non-competitive inhibition mechanism for one of the potent analogs. researchgate.net This highlights the potential for this scaffold to act on various enzymatic targets.

The following table summarizes the in vitro activity of some morpholine-containing sulfonamide analogues against different biological targets, illustrating the structure-activity relationships.

| Compound/Analogue | Target | Activity (IC50/EC50) | Key Structural Features | Reference |

| Analogue A | FGFR2 Kinase | 0.18 µM | Azo-based sulfonamide with SO2-morpholine | chemmethod.com |

| Analogue B | 12-Lipoxygenase | 2.2 µM | 4-bromo substituted phenyl ring | nih.gov |

| Analogue C | Tyrosinase | 0.0025 µM (Ki) | Dichloro-substituted phenyl with a halobenzyl ether | researchgate.net |

| Analogue D | NKCC1 | 49.5 ± 4.5% inhibition at 10 µM | Cyclohexyl group on sulfonamide | nih.gov |

| Analogue E | Urease | 2.37 µM | Pyridinylamino acetohydrazide with morpholine |

This data clearly demonstrates that modifications to the phenyl ring and the substituents on the sulfonamide nitrogen of the 2-(Morpholine-4-sulfonyl)phenol core structure can lead to potent and selective inhibitors for a variety of biological targets. The presence of the morpholine ring is generally well-tolerated and can improve properties like solubility. The phenolic hydroxyl group is likely a key interaction point with target proteins.

Coordination Chemistry and Supramolecular Assembly Involving 2 Morpholine 4 Sulfonyl Phenol

Ligand Characterization and Potential Chelation Sites

2-(Morpholine-4-sulfonyl)phenol is a multifaceted ligand with several potential sites for coordination with metal ions. The primary coordination sites are anticipated to be the oxygen atom of the deprotonated phenolic hydroxyl group and the nitrogen atom of the morpholine (B109124) ring. The sulfonyl group, while generally a weaker coordinator, possesses oxygen atoms with lone pairs that could engage in interactions with hard metal ions under specific conditions.

The phenolic hydroxyl group, upon deprotonation to a phenolate (B1203915), becomes a potent, negatively charged donor atom, readily forming strong bonds with a wide range of metal ions. mdpi.comacs.org The position of the sulfonylmorpholine substituent ortho to the hydroxyl group is pivotal. The nitrogen atom of the morpholine ring is a good Lewis base and a potential donor site. rsc.orgiucr.org The spatial arrangement suggests the possibility of forming a stable five- or six-membered chelate ring involving the phenolate oxygen and the morpholine nitrogen, which would significantly enhance the stability of the resulting metal complexes.

The electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the phenolic proton, facilitating its deprotonation at a lower pH compared to unsubstituted phenol (B47542). This electronic effect could also modulate the electron density on the phenolate oxygen, thereby influencing the strength of the metal-oxygen bond. The morpholine ring typically adopts a chair conformation in its complexes. scispace.com

Synthesis and Structural Characterization of Metal Complexes of 2-(Morpholine-4-sulfonyl)phenol

The synthesis of metal complexes with 2-(Morpholine-4-sulfonyl)phenol would likely follow established methodologies for related phenolic and morpholine-containing ligands. A common approach involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group. imist.maresearchgate.net

For transition metals, the reaction of 2-(Morpholine-4-sulfonyl)phenol with metal acetates, chlorides, or nitrates in an alcoholic or aqueous-alcoholic medium would be a viable synthetic route. The choice of the metal-to-ligand molar ratio would be crucial in controlling the stoichiometry of the resulting complex. For instance, a 1:1 or 1:2 metal-to-ligand ratio could lead to mononuclear complexes with varying coordination numbers depending on the metal ion and the involvement of solvent molecules or other co-ligands. researchgate.net Dinuclear or polynuclear complexes might also be formed, especially if the phenolate oxygen acts as a bridging ligand between two metal centers. mdpi.comrsc.org

The geometry of the resulting transition metal complexes would be dictated by the electronic configuration and preferred coordination number of the metal ion. For example, Cu(II) could form square planar or distorted octahedral complexes, while Zn(II) would likely adopt a tetrahedral or octahedral geometry. mdpi.comnih.gov

The synthesis of main group metal complexes would proceed similarly. For instance, reactions with salts of alkali metals (e.g., Li, Na, K) or alkaline earth metals (e.g., Mg, Ca) would likely yield complexes where the phenolate oxygen is the primary binding site. The coordination sphere could be completed by the morpholine nitrogen and/or solvent molecules. With metals like aluminum or tin, the formation of stable chelate structures is also anticipated.

Investigation of Metal-Ligand Binding Modes and Stoichiometry

The binding of 2-(Morpholine-4-sulfonyl)phenol to a metal center can be envisioned in several modes:

Monodentate: Coordination could occur solely through the deprotonated phenolate oxygen. This is more likely if the morpholine nitrogen is sterically hindered or if the metal ion has a strong preference for a single, strong donor.

Bidentate (Chelating): The most probable and stable binding mode would involve the formation of a chelate ring through the phenolate oxygen and the morpholine nitrogen. This would result in a thermodynamically favored complex due to the chelate effect.

Bidentate (Bridging): The phenolate oxygen has a known propensity to bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. mdpi.comrsc.org The sulfonyl oxygens, while less likely to be primary binding sites, could also potentially bridge metal ions in certain structural arrangements.

The stoichiometry of the complexes would depend on the reaction conditions, the nature of the metal ion, and the charge of the ligand (which is -1 upon deprotonation). Common stoichiometries could be of the type ML, ML₂, M₂L₂, etc., where M is the metal ion and L is the deprotonated ligand.

Spectroscopic and Magnetic Properties of Metal Complexes (e.g., UV-Vis, EPR, Magnetometry)

The formation of metal complexes with 2-(Morpholine-4-sulfonyl)phenol would be accompanied by significant changes in the spectroscopic properties of the ligand.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would differ from that of the free ligand. The coordination of the phenolate oxygen to a metal ion would cause shifts in the π-π* transitions of the aromatic ring. mdpi.comnih.gov For transition metal complexes, d-d transitions may be observed in the visible region, providing information about the coordination geometry around the metal center. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of coordination. The broad O-H stretching vibration of the free phenol would disappear upon deprotonation and complexation. Shifts in the C-O stretching vibration of the phenol and the C-N stretching vibrations of the morpholine ring would also be indicative of their involvement in bonding to the metal. mdpi.comimist.ma The S=O stretching frequencies of the sulfonyl group might also shift if these oxygens are involved in any secondary interactions. imist.ma

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy would be a powerful tool to probe the electronic environment of the metal ion and to gain insights into the geometry of the complex and the nature of the metal-ligand bonding. iosrjournals.orgnih.gov

Magnetometry: Magnetic susceptibility measurements as a function of temperature would reveal the magnetic properties of the complexes. For mononuclear complexes, the magnetic moment would be characteristic of the spin state of the metal ion. For polynuclear complexes, particularly those with phenolate bridges, these measurements could indicate the presence of magnetic exchange interactions (antiferromagnetic or ferromagnetic coupling) between the metal centers. mdpi.comrsc.orgoup.com

A hypothetical data table for the magnetic properties of a dinuclear Cu(II) complex is presented below, based on typical values for phenoxide-bridged systems.

| Complex | J (cm⁻¹) | g-value | Magnetic Behavior |

| [Cu₂(L)₂(H₂O)₂] | -150 | 2.10 | Antiferromagnetic |

This is a hypothetical table for illustrative purposes.

Supramolecular Architectures and Self-Assembly Processes

The structure of 2-(Morpholine-4-sulfonyl)phenol is rich in functional groups capable of participating in non-covalent interactions, making it an excellent building block for supramolecular assemblies.

Hydrogen Bonding: The sulfonamide-like moiety (-SO₂-N-) and the morpholine oxygen are potential hydrogen bond acceptors, while any uncoordinated N-H protons (if the morpholine nitrogen is protonated) or coordinated water molecules could act as hydrogen bond donors. iucr.orgacs.orgmdpi.com These interactions could link individual complex units into one-, two-, or three-dimensional networks.

π-π Stacking: The phenyl rings of the ligands in adjacent complex molecules could engage in π-π stacking interactions, further stabilizing the supramolecular architecture. nih.gov

Metal-Phenolic Networks (MPNs): The ability of phenolic ligands to coordinate with metal ions is the basis for the formation of metal-phenolic networks, which are a class of coordination polymers. acs.orgacs.orgrsc.org 2-(Morpholine-4-sulfonyl)phenol could self-assemble with various metal ions to form such networks, with the potential for creating materials with interesting porous or catalytic properties. The presence of the sulfonylmorpholine group would add another layer of functionality and structural diversity to these materials.

The interplay of coordination bonds and various supramolecular interactions could lead to the formation of complex and fascinating architectures, such as coordination polymers, metal-organic frameworks (MOFs), and discrete supramolecular cages. researchgate.netrsc.orgnih.gov

Research Gaps, Unaddressed Challenges, and Future Directions in 2 Morpholine 4 Sulfonyl Phenol Research

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The synthesis of 2-(Morpholine-4-sulfonyl)phenol is achievable through established chemical reactions, yet there is considerable room for the exploration of novel, more efficient synthetic pathways and diverse derivatization strategies. Current synthetic approaches likely rely on the sulfonylation of 2-aminophenol (B121084) derivatives or the reaction of a protected phenol (B47542) with morpholine-4-sulfonyl chloride. sigmaaldrich.com However, the development of more streamlined, high-yield, and environmentally benign synthetic methods is a primary challenge.

Future research should focus on palladium-catalyzed cross-coupling reactions, which have shown promise in the synthesis of other complex sulfonamides. rsc.org For instance, a three-component reaction involving an ortho-substituted phenol, a sulfur dioxide source, and morpholine (B109124) could provide a direct and atom-economical route to the target compound.

Derivatization of 2-(Morpholine-4-sulfonyl)phenol offers a vast and underexplored area of chemical space. The phenolic hydroxyl group and the morpholine ring are prime targets for modification to generate a library of novel compounds with potentially unique properties.

Table 1: Potential Derivatization Strategies for 2-(Morpholine-4-sulfonyl)phenol

| Target Moiety | Reaction Type | Potential Reagents | Desired Outcome |

| Phenolic -OH | Alkylation | Alkyl halides, propargyl bromide | Introduction of lipophilic or clickable functional groups. nih.gov |

| Phenolic -OH | Esterification | Acyl chlorides, carboxylic acids | Modulation of solubility and electronic properties. nih.gov |

| Phenolic -OH | Suzuki-Miyaura Coupling | Arylboronic acids (after conversion of -OH to triflate) | Formation of biaryl structures for expanded scaffolds. nih.gov |

| Phenolic -OH | Buchwald-Hartwig Amination | Amines (after conversion of -OH to triflate) | Introduction of diverse amine functionalities. nih.gov |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, nitrating agents | Functionalization of the phenyl ring for further modification. |

The exploration of these synthetic and derivatization pathways is crucial for creating a diverse set of analogues for screening in various applications.

Deeper Understanding of Molecular-Level Interactions and Mechanisms

A significant gap exists in the understanding of how 2-(Morpholine-4-sulfonyl)phenol interacts with other molecules at a fundamental level. The morpholine ring is a common motif in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. acs.orgsci-hub.se The oxygen atom can act as a hydrogen bond acceptor, while the entire ring can engage in hydrophobic interactions. acs.org Similarly, the sulfonamide group is a key pharmacophore in many drugs, capable of forming strong hydrogen bonds. cymitquimica.com

However, the specific interplay of these functional groups in 2-(Morpholine-4-sulfonyl)phenol and their collective contribution to its binding affinity and selectivity for potential biological targets are unknown. For instance, a complex molecule containing a morpholine-4-sulfonyl)phenyl moiety has been identified as a GPR17 agonist with activity in glioblastoma models, suggesting a potential role in cell signaling pathways leading to apoptosis. nih.gov

Future research should employ techniques such as X-ray crystallography of the compound with target proteins, and various spectroscopic methods like NMR, to elucidate its binding modes. Understanding these molecular-level interactions is a critical step toward rationally designing derivatives with enhanced or novel functions.

Expansion of Computational Modeling to Predict Novel Properties and Interactions

Computational chemistry offers a powerful, yet currently underutilized, tool for investigating 2-(Morpholine-4-sulfonyl)phenol. While computational studies, such as those using Density Functional Theory (DFT), have been applied to other sulfonamides to analyze their molecular structure and electronic properties, bohrium.com a dedicated computational analysis of this specific compound is lacking.

Future computational work could predict a range of properties, thereby guiding experimental efforts and accelerating the discovery process. Such studies could include:

Conformational Analysis: To determine the most stable three-dimensional structures of the molecule.

Electronic Property Prediction: Calculation of HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and charge distribution to understand reactivity and potential interaction sites.

Pharmacophore Modeling: To identify the key structural features responsible for potential biological activity.

Molecular Docking: To simulate the binding of 2-(Morpholine-4-sulfonyl)phenol and its virtual derivatives to the active sites of various enzymes and receptors, providing insights into potential therapeutic targets.

Table 2: Computationally Predictable Properties and Their Significance

| Property to be Modeled | Computational Method | Potential Significance |

| Optimized Geometry & Conformational Isomers | DFT, Molecular Mechanics | Understanding the molecule's shape and flexibility. |

| HOMO-LUMO Energies | DFT | Predicting chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifying sites for electrophilic and nucleophilic attack. |

| pKa and LogP | Quantitative Structure-Property Relationship (QSPR) | Predicting solubility and membrane permeability. |

| Binding Affinity to Biological Targets | Molecular Docking, Molecular Dynamics | Identifying potential protein interactions and guiding drug design. |

Expanding the use of computational modeling will be instrumental in overcoming the current lack of experimental data and in rationally designing future research directions.

Identification of Novel Academic Applications in Chemical Biology, Materials Science, and Catalysis

The unique combination of functional groups in 2-(Morpholine-4-sulfonyl)phenol suggests its potential utility in a range of academic disciplines beyond its immediate identity as a chemical compound. However, specific applications have yet to be identified and explored.

Chemical Biology: The morpholine moiety is a privileged scaffold in central nervous system (CNS) drug discovery. acs.org The sulfonamide group is a cornerstone of antibacterial and diuretic drugs. This dual functionality makes 2-(Morpholine-4-sulfonyl)phenol an attractive starting point for developing novel probes to study biological processes or as a scaffold for new therapeutic agents. Its potential as a fragment in fragment-based drug discovery is also a promising avenue.

Materials Science: Phenolic compounds are known for their antioxidant properties, and some sulfonyl-containing bisphenols are used as thermal stabilizers in polymers. cymitquimica.com Research is needed to determine if 2-(Morpholine-4-sulfonyl)phenol or its derivatives possess useful properties for materials science, such as antioxidant capacity, thermal stability, or as monomers for novel polymers.

Catalysis: While the compound itself is unlikely to be a catalyst, its functional groups allow for its use as a ligand in organometallic catalysis. The phenolic oxygen and the morpholine nitrogen could potentially coordinate with metal centers. Furthermore, the synthesis of this compound and its derivatives can be facilitated by various catalytic methods, which is an active area of research. mdpi.comresearchgate.net Investigating its role in the development of new catalytic systems or as a building block for more complex ligands represents a significant opportunity for future work.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Morpholine-4-sulfonyl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of phenol derivatives using morpholine sulfonyl chloride under basic conditions. Optimization includes controlling reaction temperature (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 phenol:morpholine sulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can researchers validate the structural integrity of 2-(Morpholine-4-sulfonyl)phenol post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm sulfonyl (-SO₂-) and morpholine ring protons (δ 3.6–3.8 ppm for CH₂-O-CH₂).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.07).

- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of 2-(Morpholine-4-sulfonyl)phenol, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH 7.4) using HPLC-UV quantification.

- logP : Measure via shake-flask method (octanol/water partition) or computational tools like MarvinSketch .

- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. How does the morpholine sulfonyl group influence the compound’s bioactivity compared to other sulfonamide derivatives?

- Methodological Answer : Conduct comparative SAR studies using analogs (e.g., 4-(Morpholine-4-sulfonyl)phenylethanamine ). Key steps:

- In vitro assays : Test inhibition of inflammatory cytokines (e.g., TNF-α in macrophages) and compare IC₅₀ values.

- Molecular docking : Map interactions with target proteins (e.g., COX-2) to identify sulfonyl/morpholine contributions to binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activities of 2-(Morpholine-4-sulfonyl)phenol across studies?

- Methodological Answer :

- Dose-response profiling : Re-evaluate activity across a wider concentration range (nM–μM) to identify non-linear effects.

- Off-target screening : Use kinase/GPCR panels to rule out promiscuous binding.

- Metabolic stability assays : Assess hepatic microsomal degradation to clarify discrepancies in in vivo vs. in vitro efficacy .

Q. How can researchers design stability-indicating methods for 2-(Morpholine-4-sulfonyl)phenol under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.